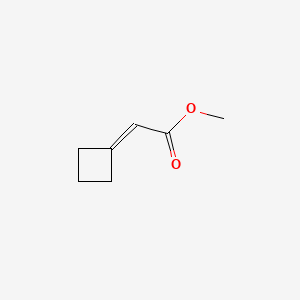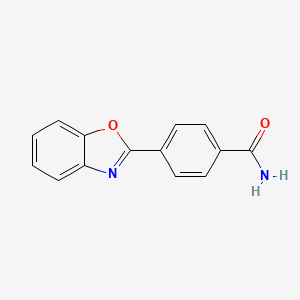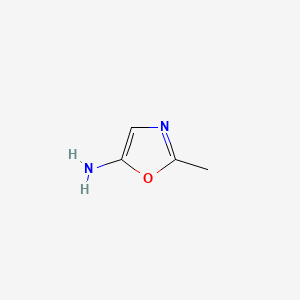![molecular formula C11H27NO6SSi B599507 3-{[DIMÉTHYL(3-TRIMÉTHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95 CAS No. 151778-80-2](/img/structure/B599507.png)
3-{[DIMÉTHYL(3-TRIMÉTHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95 is an organic cationic surfactant. It is a white solid powder with good surface activity and dispersion properties. The compound is easily soluble in water and has good wetting and lubricating properties. It also possesses certain antistatic properties .
Applications De Recherche Scientifique
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and dispersant in various chemical processes.
Biology: The compound’s antistatic properties make it useful in biological assays and experiments where static interference needs to be minimized.
Medicine: It is explored for its potential in drug delivery systems due to its solubility and surface activity.
Industry: The compound is used in surface modification, adhesion promotion, and corrosion inhibition.
Méthodes De Préparation
The preparation of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE typically involves organic synthesis methods. One common synthetic route includes the reaction of dimethylvinylchlorosilane with 3-methoxypropyltrimethylchlorosilane to form an intermediate compound. This intermediate is then reacted with propane-1-sulfonic acid to yield the final product . Industrial production methods often follow similar synthetic routes but may involve optimization for large-scale production.
Analyse Des Réactions Chimiques
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts slowly with moisture or water, leading to hydrolysis.
Substitution Reactions: The presence of the trimethoxysilyl group allows for substitution reactions, particularly with nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include water, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE involves its interaction with surfaces and interfaces. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The sulfonate group provides hydrophilicity, enhancing the compound’s solubility and dispersion in aqueous environments. These interactions are crucial for its effectiveness as a surfactant and dispersant .
Comparaison Avec Des Composés Similaires
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE is unique due to its combination of a trimethoxysilyl group and a sulfonate group. Similar compounds include:
N-propyltrimethoxysilane-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine: Shares similar functional groups but may differ in specific properties and applications.
3-{[dimethyl(3-trimethoxysilyl)propyl]ammonio}propane-1-sulfonate, 50% in methanol: A variant with different solvent composition.
These compounds share some properties but differ in their specific applications and effectiveness in various contexts.
Propriétés
IUPAC Name |
3-[dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO6SSi/c1-12(2,8-6-10-19(13,14)15)9-7-11-20(16-3,17-4)18-5/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQVXFIWQMDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC[Si](OC)(OC)OC)CCCS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO6SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)






